N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a sulfonamide moiety
Preparation Methods
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in various industrial processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Compared to other similar compounds, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
- N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine
- N-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)cyclohexanecarboxamide These compounds share structural similarities but differ in their specific functional groups and applications .
Properties
Molecular Formula |
C27H27ClF3N3O3S |
---|---|
Molecular Weight |
566.0 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H27ClF3N3O3S/c1-20-7-10-23(11-8-20)38(36,37)34(22-9-12-25(28)24(17-22)27(29,30)31)19-26(35)33-15-13-32(14-16-33)18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-19H2,1H3 |
InChI Key |
YZBMTMJFBMHCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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